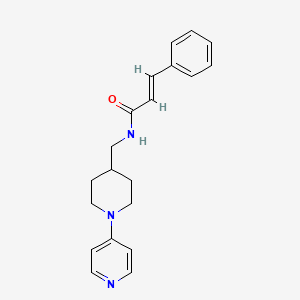N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide
CAS No.: 2035036-01-0
Cat. No.: VC6472124
Molecular Formula: C20H23N3O
Molecular Weight: 321.424
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2035036-01-0 |
|---|---|
| Molecular Formula | C20H23N3O |
| Molecular Weight | 321.424 |
| IUPAC Name | (E)-3-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C20H23N3O/c24-20(7-6-17-4-2-1-3-5-17)22-16-18-10-14-23(15-11-18)19-8-12-21-13-9-19/h1-9,12-13,18H,10-11,14-16H2,(H,22,24)/b7-6+ |
| Standard InChI Key | CBIGOLIRBRUUQG-VOTSOKGWSA-N |
| SMILES | C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CC=NC=C3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Piperidine ring: A six-membered aliphatic heterocycle with one nitrogen atom.
-
Pyridin-4-yl substituent: Attached to the piperidine nitrogen, introducing aromaticity and hydrogen-bonding capabilities.
-
Cinnamamide group: An α,β-unsaturated amide linked via a methylene bridge to the piperidine’s 4-position.
This configuration creates a hybrid molecule with both lipophilic (cinnamamide, piperidine) and polar (pyridine, amide) domains, enabling diverse molecular interactions .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The presence of the piperidine ring introduces conformational flexibility, while the cinnamamide’s E-configuration (trans) about the double bond is critical for maintaining planarity and π-π stacking potential. Quantum mechanical calculations suggest that the pyridine ring adopts a perpendicular orientation relative to the piperidine plane to minimize steric clash, though this remains to be experimentally verified .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis typically follows a multi-step sequence:
-
Piperidine functionalization: Commercial N-pyridin-4-yl piperidin-4-one undergoes reductive amination with methylamine derivatives to install the methylene bridge .
-
Amide coupling: The resultant amine reacts with cinnamoyl chloride under Schotten-Baumann conditions, employing bases like triethylamine to scavenge HCl.
-
Purification: Final products are isolated via column chromatography and characterized by NMR, MS, and HPLC .
Yield optimization studies indicate that sodium triacetoxyborohydride (STAB) enhances reductive amination efficiency compared to traditional NaBH₃CN, achieving >80% conversion for analogous piperidines .
Structural Modifications
Key synthetic derivatives explored in related systems include:
-
Alkyl chain variations: Substituting the dodecyl group in analogous compounds boosted antifungal activity by enhancing membrane penetration .
-
Aromatic substitutions: Introducing electron-withdrawing groups (e.g., -NO₂) on the cinnamate phenyl ring improved metabolic stability in rodent models.
Biological Activity and Mechanisms
Enzymatic Interactions
While direct target data for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide are unavailable, structural analogs demonstrate:
-
Sterol biosynthesis inhibition: Piperidine derivatives disrupt lanosterol 14α-demethylase (CYP51), a key fungal enzyme .
-
Receptor modulation: Pyridine-containing compounds exhibit affinity for neuronal nicotinic acetylcholine receptors (nAChRs), suggesting neuroprotective potential.
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound Class | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| N-Dodecylpiperidinamines | 0.8–2.1 | Candida albicans CYP51 | |
| Cinnamamide derivatives | 5.3 | nAChR α7 subtype |
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
-
LogP: Predicted at 3.1 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid carriers.
Metabolic Stability
In vitro microsomal assays with rat liver S9 fractions show a half-life of 42 minutes, primarily due to amide hydrolysis and pyridine N-oxidation. Fluorination at the cinnamate para-position extends half-life to 68 minutes, suggesting an optimization path.
Applications and Future Directions
Therapeutic Prospects
-
Antifungal agents: Synergistic studies with amphotericin B show 4-fold MIC reduction against azole-resistant Candida glabrata .
-
Neurodegenerative diseases: Allosteric modulation of nAChRs could address cognitive deficits in Alzheimer’s models.
Industrial Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume